

Spectroscopic Analysis of 1-Fluorobutane: A Technical Guide

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Compound of Interest		
Compound Name:	1-Fluorobutane	
Cat. No.:	B1294920	Get Quote

Introduction: **1-Fluorobutane** (CH₃CH₂CH₂CH₂F) is a saturated haloalkane with a molecular weight of 76.11 g/mol .[1] As a colorless, volatile liquid with a boiling point of 32-33°C, it serves as a fundamental molecule for studying the effects of fluorine substitution on alkyl chains and is used in various chemical applications.[1] This guide provides an in-depth analysis of the spectroscopic data for **1-fluorobutane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), intended for researchers and professionals in the chemical and pharmaceutical sciences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **1-fluorobutane**, both ¹H and ¹³C NMR provide distinct signals that confirm its structure, with the highly electronegative fluorine atom exerting a significant influence on the chemical shifts and coupling patterns of nearby nuclei.

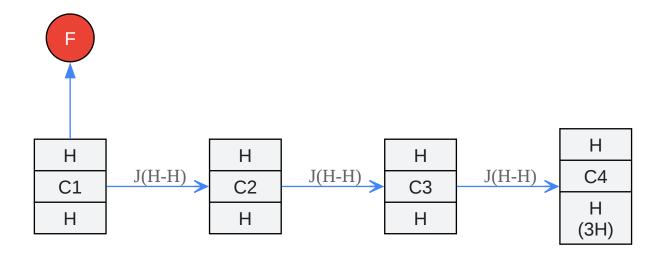
¹H NMR Spectroscopy Data

The proton NMR spectrum of **1-fluorobutane** shows four distinct signals, corresponding to the four unique proton environments in the molecule. The protons on the carbon adjacent to the fluorine atom (C1) are the most deshielded and appear furthest downfield. The signal for these protons is split by both the adjacent protons on C2 and the fluorine atom, resulting in a complex triplet of triplets.



Position (Carbon No.)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz
H-C1	~4.41	Triplet of Triplets (tt)	J(H-F) ≈ 47.5 Hz, J(H- H) ≈ 6.0 Hz
H-C2	~1.69	Multiplet (m)	-
H-C3	~1.42	Sextet (sx)	~7.5 Hz
H-C4	~0.92	Triplet (t)	~7.5 Hz

Note: Data is referenced from the Spectral Database for Organic Compounds (SDBS). Precise chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.



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Diagram 1: ¹H-¹H and ¹H-¹⁹F coupling relationships in **1-fluorobutane**.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum for **1-fluorobutane** displays four signals, confirming the presence of four chemically non-equivalent carbon atoms. The carbon atom bonded directly to the fluorine (C1) is significantly affected, showing a large chemical shift and splitting due to one-bond carbon-fluorine coupling (¹Jcf).



Position (Carbon No.)	Chemical Shift (δ) ppm
C1	83.1
C2	30.8
C3	20.0
C4	13.5

Note: Data is referenced from the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy

The IR spectrum of **1-fluorobutane** is characterized by strong C-H stretching vibrations and a very prominent, strong absorption peak corresponding to the C-F bond stretch.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
2965-2876	Strong	C-H Stretching (sp³)
1467	Medium	C-H Bending (CH ₂)
1064	Very Strong	C-F Stretching

Note: Data is referenced from Smolecule and the Spectral Database for Organic Compounds (SDBS).[2]

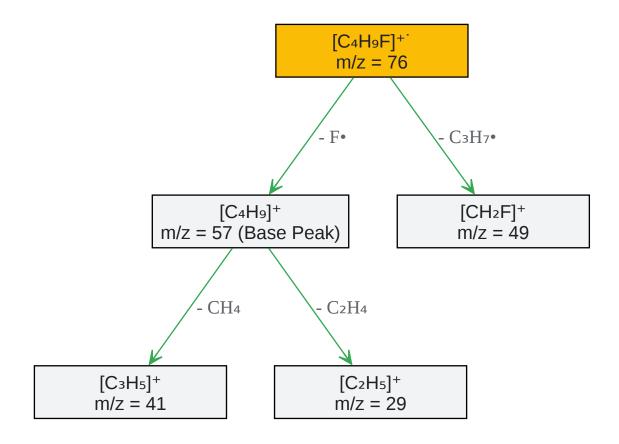
Mass Spectrometry (MS)

Mass spectrometry of **1-fluorobutane** performed via electron impact (EI) ionization results in the formation of a molecular ion (M⁺) and several fragment ions. The molecular ion peak is often of low abundance. The fragmentation pattern is a key identifier for the molecule's structure.



m/z	Relative Intensity (%)	Proposed Fragment
76	~1	[CH₃CH2CH2CH2F]+ (Molecular Ion)
57	100	[C ₄ H ₉] ⁺ (Loss of F•)
49	~40	[CH₂F] ⁺
41	~75	[C₃H₅]+ (Allyl cation)
33	~25	[CH₂F-H] ⁺ ? or other
29	~60	[C ₂ H ₅] ⁺

Note: Data is referenced from the Spectral Database for Organic Compounds (SDBS). The peak at m/z 57 is typically the base peak.



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Diagram 2: Primary fragmentation pathways for **1-fluorobutane** in EI-MS.

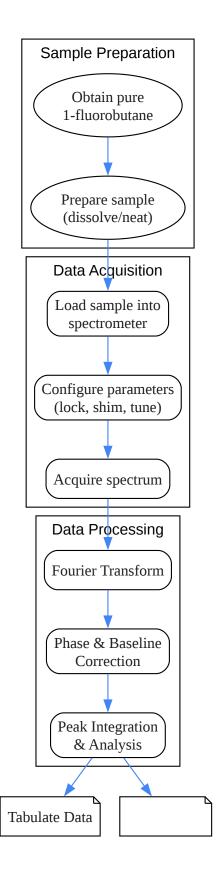


Experimental Protocols

The following sections detail generalized protocols for the acquisition of spectroscopic data for a volatile liquid sample like **1-fluorobutane**.

General Workflow for Spectroscopic Analysis





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Diagram 3: Generalized workflow for spectroscopic analysis.



NMR Sample Preparation and Acquisition

- Sample Preparation: For ¹H NMR, accurately weigh 5-20 mg of **1-fluorobutane**. For the more sensitive ¹³C NMR, a higher concentration of 20-50 mg may be required.[3]
- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[3]
- Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette with a small glass wool plug directly into a 5 mm NMR tube. The final sample depth should be between 4 and 5 cm.[3][4]
- Instrument Setup: Wipe the outside of the NMR tube and place it in the spectrometer.
- Data Acquisition: The instrument procedure typically involves:
 - Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[3]
 - Shimming: The magnetic field homogeneity is optimized to improve peak shape and resolution.[3]
 - Tuning: The probe is tuned to the appropriate nucleus (¹H or ¹³C) to maximize signal reception.[3]
 - Acquisition: Set acquisition parameters (e.g., number of scans, pulse angle, relaxation delay) and begin the experiment.

IR Spectrum Acquisition (Neat Liquid)

- Sample Application: Place 1-2 drops of pure, dry 1-fluorobutane onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[1][5]
- Sample Cell Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates, creating a "sandwich".[1][5]
- Data Acquisition:



- Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty instrument.
- Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
- Cleaning: After analysis, disassemble the plates, rinse them thoroughly with a dry solvent like acetone, and return them to a desiccator for storage.[5]

Mass Spectrum Acquisition (Electron Impact)

- Sample Introduction: Since 1-fluorobutane is a volatile liquid, a small amount of the sample
 is introduced into the instrument, often via direct injection or through a gas chromatography
 (GC) inlet, where it is vaporized in a vacuum.[2]
- Ionization: In the ion source, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[2]
- Fragmentation: The high internal energy of the molecular ions causes many of them to break apart into smaller, charged fragments and neutral radicals.
- Analysis and Detection: The positive ions (both molecular and fragment ions) are
 accelerated and passed through a mass analyzer (e.g., a magnetic sector or quadrupole),
 which separates them based on their mass-to-charge (m/z) ratio. A detector then records the
 abundance of each ion, generating the mass spectrum.

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